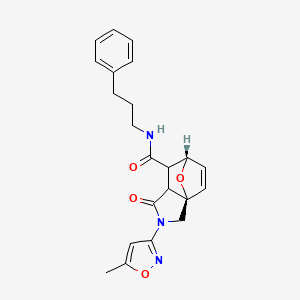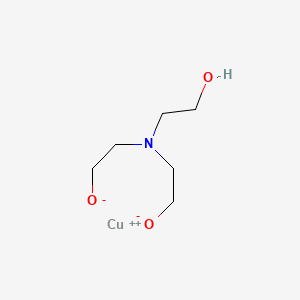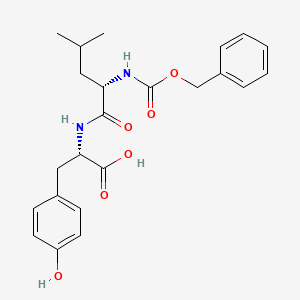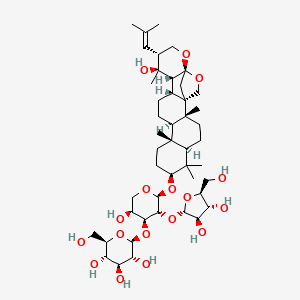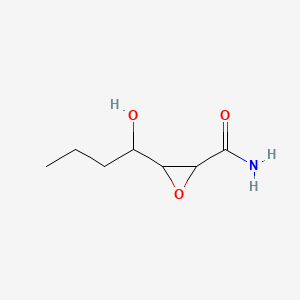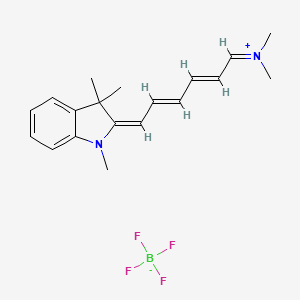
2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate typically involves a series of organic reactions. The synthetic route often includes the formation of the indolium core followed by the introduction of the dimethylamino and hexa-1,3,5-trien-1-yl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-((1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is unique due to its specific chemical structure and properties. Similar compounds include other indolium derivatives and compounds with similar functional groups. this compound stands out due to its stability, reactivity, and wide range of applications.
Propiedades
Fórmula molecular |
C19H25BF4N2 |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
dimethyl-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 |
Clave InChI |
NRLLJSDEQYBGQN-UHFFFAOYSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/C=[N+](C)C)C)C |
SMILES canónico |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


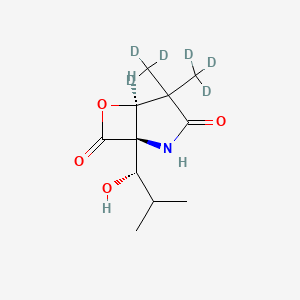

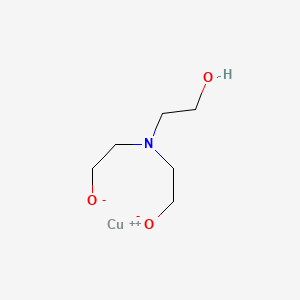
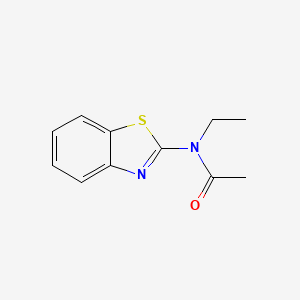
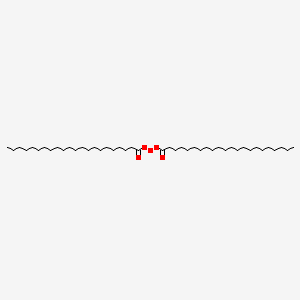
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
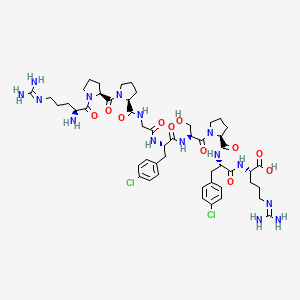
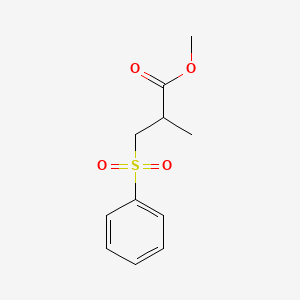
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
